3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one
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Overview
Description
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is a chemical compound that belongs to the class of 2H-pyrans This compound is characterized by the presence of a difluoroacetyl group attached to a tetrahydro-2H-pyran-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, or cobalt complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocycle synthesis and the use of scalable catalytic processes can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives.
Scientific Research Applications
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoroacetyl group can form strong interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
δ-Valerolactone:
γ-Valerolactone: Another related compound with a similar lactone ring structure.
3,4-Dihydro-2H-pyran: A structurally related compound used in various synthetic applications.
Uniqueness
3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8F2O3 |
---|---|
Molecular Weight |
178.13 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)oxan-2-one |
InChI |
InChI=1S/C7H8F2O3/c8-6(9)5(10)4-2-1-3-12-7(4)11/h4,6H,1-3H2 |
InChI Key |
TYCSIVAPYYPNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)OC1)C(=O)C(F)F |
Origin of Product |
United States |
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